molecular formula C13H10O4 B3057763 Naphtho[1,2-b]furan-4,5-dione, 2,3-dihydro-6-hydroxy-3-methyl- CAS No. 848780-33-6

Naphtho[1,2-b]furan-4,5-dione, 2,3-dihydro-6-hydroxy-3-methyl-

Cat. No.: B3057763
CAS No.: 848780-33-6
M. Wt: 230.22 g/mol
InChI Key: GWNPHSPZGPRLBG-UHFFFAOYSA-N
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Description

Naphtho[1,2-b]furan-4,5-dione, 2,3-dihydro-6-hydroxy-3-methyl- is a bioactive compound derived from natural sources such as Avicennia marina. This compound has garnered significant attention due to its potential therapeutic properties, particularly its anti-cancer activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Naphtho[1,2-b]furan-4,5-dione, 2,3-dihydro-6-hydroxy-3-methyl- involves various synthetic strategies. One common method includes the annulation of naphthols with various reagents, cycloaddition reactions, and intramolecular transannulation . These reactions are typically carried out under specific conditions using catalysts and other reagents to achieve the desired product.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally involves scalable chemical processes that can be optimized for large-scale production. The use of commercially available catalysts and reagents is crucial for efficient industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: Naphtho[1,2-b]furan-4,5-dione, 2,3-dihydro-6-hydroxy-3-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts .

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which may exhibit enhanced or altered biological activities. These derivatives are valuable for further research and potential therapeutic applications .

Scientific Research Applications

Naphtho[1,2-b]furan-4,5-dione, 2,3-dihydro-6-hydroxy-3-methyl- has been extensively studied for its scientific research applications. In chemistry, it serves as a valuable intermediate for synthesizing other bioactive compounds. In biology and medicine, it has shown promise as an anti-cancer agent, particularly in inhibiting the migration and invasion of breast cancer cells .

Mechanism of Action

The mechanism of action of Naphtho[1,2-b]furan-4,5-dione, 2,3-dihydro-6-hydroxy-3-methyl- involves the inhibition of Src-mediated signaling pathways. This compound blocks the activity of Src kinase, leading to reduced phosphorylation of focal adhesion kinase (FAK), p130 Cas, and paxillin. These effects result in the suppression of cell migration and invasion, making it a potential therapeutic agent for cancer treatment .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Naphtho[1,2-b]furan-4,5-dione, 2,3-dihydro-6-hydroxy-3-methyl- include other naphthofuran derivatives such as Naphtho[2,3-b]furan-4,9-dione and various dihydronaphthofurans .

Uniqueness: What sets Naphtho[1,2-b]furan-4,5-dione, 2,3-dihydro-6-hydroxy-3-methyl- apart from similar compounds is its specific molecular structure, which contributes to its unique biological activities. Its ability to inhibit Src-mediated signaling pathways is particularly noteworthy, as this mechanism is crucial for its anti-cancer properties .

Properties

IUPAC Name

6-hydroxy-3-methyl-2,3-dihydrobenzo[g][1]benzofuran-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4/c1-6-5-17-13-7-3-2-4-8(14)10(7)12(16)11(15)9(6)13/h2-4,6,14H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNPHSPZGPRLBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C1C(=O)C(=O)C3=C2C=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70459465
Record name Naphtho[1,2-b]furan-4,5-dione, 2,3-dihydro-6-hydroxy-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848780-33-6
Record name Naphtho[1,2-b]furan-4,5-dione, 2,3-dihydro-6-hydroxy-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Naphtho[1,2-b]furan-4,5-dione, 2,3-dihydro-6-hydroxy-3-methyl-
Reactant of Route 2
Naphtho[1,2-b]furan-4,5-dione, 2,3-dihydro-6-hydroxy-3-methyl-
Reactant of Route 3
Naphtho[1,2-b]furan-4,5-dione, 2,3-dihydro-6-hydroxy-3-methyl-
Reactant of Route 4
Naphtho[1,2-b]furan-4,5-dione, 2,3-dihydro-6-hydroxy-3-methyl-
Reactant of Route 5
Naphtho[1,2-b]furan-4,5-dione, 2,3-dihydro-6-hydroxy-3-methyl-
Reactant of Route 6
Naphtho[1,2-b]furan-4,5-dione, 2,3-dihydro-6-hydroxy-3-methyl-

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